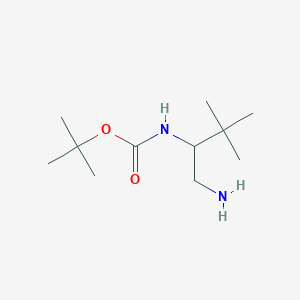

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-YL)carbamate

Description

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate is a carbamate derivative widely utilized in organic synthesis as a protective group for amine functionalities. Its structure combines a tert-butyl carbamate group with a branched aliphatic chain featuring geminal dimethyl substituents at the 3-position, which confer steric hindrance and influence its reactivity and stability.

Properties

Molecular Formula |

C11H24N2O2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14) |

InChI Key |

PZCDWEOQKBSMMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl carbamate and 1-amino-3,3-dimethylbutan-2-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex structures .

Comparison with Similar Compounds

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate (CAS 1334494-09-5)

- Structure : Features a phenyl group at the 1-position and a methyl group at the 3-position instead of geminal dimethyl substituents.

- Molecular Formula : C₁₆H₂₆N₂O₂ (MW: 278.39).

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7)

- Structure : Contains a bicyclo[2.2.1]heptane ring system fused with an aziridine moiety.

- Key Differences :

tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5)

- Structure : Substituted with a chlorosulfonyl group (-SO₂Cl).

- Molecular Formula: C₁₀H₂₀ClNO₄S (MW: 293.79).

- Key Differences :

Physicochemical Properties

*Estimated based on analogous structures.

Biological Activity

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-YL)carbamate is an organic compound that has garnered interest in the fields of organic synthesis and pharmaceuticals due to its unique structural properties. This article explores its biological activities, synthesis methods, and potential applications based on available research findings.

- Molecular Formula : CHNO

- Molecular Weight : 216.32 g/mol

- CAS Number : 1476029-55-6

This compound features a tert-butyl group attached to a carbamate functional group and an amino acid derivative, which contributes to its stability and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine. Common methods include:

- Reaction with Amines : The tert-butyl carbamate is reacted with amines under controlled conditions to yield high-purity products.

- Solvent Use : Reactions are often conducted in solvents such as THF or dioxane, with bases like triethylamine used to facilitate the process.

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural properties suggest several potential interactions with biological targets:

- Enzyme Interaction : The compound has been used as a substrate in biochemical assays, indicating its role in studying enzyme mechanisms.

- Metabolic Pathway Influence : Its interactions may influence various metabolic pathways due to its structural similarity to amino acids and other biologically relevant molecules.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | CHNO | Variation in side chain structure |

| Tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamate | CHNO | Different stereochemistry |

| Tert-butyl N-(1-chloro-3,3-dimethylbutan-2-yl)carbamate | CHNO | Contains a chlorine substituent |

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been explored for their therapeutic potential. For instance:

- Microtubule Stabilization Studies : Compounds in related classes have shown promise as microtubule-stabilizing agents, which could be relevant for developing treatments for neurodegenerative diseases .

- Biochemical Assays : The compound's use in enzyme assays suggests it could play a role in elucidating enzyme mechanisms and metabolic pathways.

Q & A

Q. Table 1: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM or acetonitrile | Enhances solubility |

| Temperature | 0–25°C | Reduces decomposition |

| pH | 7.5–9.0 | Facilitates amine activation |

| Reaction Time | 12–24 hours | Balances completion vs. side products |

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures accurate structural confirmation:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) .

- Infrared (IR) Spectroscopy : Detects carbamate C=O stretches (~1700 cm) and N-H vibrations .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and melting points .

Advanced Question: How can researchers resolve discrepancies between computational modeling predictions and experimental crystallographic data for this compound?

Answer:

Discrepancies often arise from conformational flexibility or crystal-packing effects. Methodological steps include:

Refinement with SHELX : Use SHELXL for high-resolution data to optimize bond lengths and angles .

Hybrid DFT/Molecular Mechanics : Combine density functional theory (DFT) with experimental data to model dynamic conformers .

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Example : If DFT predicts a planar carbamate group but X-ray shows distortion, analyze non-covalent interactions (e.g., C–H···O bonds) that stabilize the observed conformation .

Advanced Question: What strategies are recommended for optimizing reaction conditions when synthesizing derivatives, particularly when encountering low yields or side products?

Answer:

Systematic optimization using Design of Experiments (DOE) is critical:

- Variable Screening : Test solvents (polar vs. nonpolar), catalysts (e.g., DMAP), and temperature gradients .

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., pH and temperature) to maximize yield .

- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Case Study : Low yields in amide coupling may result from competing hydrolysis. Mitigate by using anhydrous solvents and molecular sieves to scavenge water .

Advanced Question: How should contradictory results from biological activity assays of derivatives be analyzed to determine structure-activity relationships (SAR)?

Answer:

Contradictions often stem from assay variability or off-target effects. Address via:

Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization vs. SPR) .

Statistical Analysis : Apply ANOVA or multivariate regression to identify significant structural contributors (e.g., substituent electronegativity) .

Molecular Dynamics (MD) Simulations : Predict binding modes and correlate with experimental IC values .

Example : If a methyl-substituted derivative shows high activity in enzyme inhibition but low cellular efficacy, evaluate membrane permeability via logP measurements or PAMPA assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.